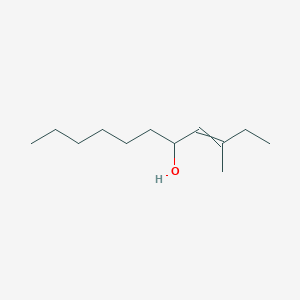
3-Methylundec-3-EN-5-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylundec-3-EN-5-OL is an organic compound with the molecular formula C12H24O It is a branched hydrocarbon with a hydroxyl group (-OH) attached to the fifth carbon atom and a double bond between the third and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundec-3-EN-5-OL can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-1-butene with 1-bromooctane in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then subjected to hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the hydrogenation of precursor compounds. The reaction conditions, including temperature and pressure, are optimized to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methylundec-3-EN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond can be reduced to a single bond using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of 3-methylundec-3-en-5-one or 3-methylundec-3-en-5-oic acid.
Reduction: Formation of 3-methylundecane-5-ol.
Substitution: Formation of 3-methylundec-3-en-5-chloride or 3-methylundec-3-en-5-bromide.
Scientific Research Applications
3-Methylundec-3-EN-5-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Methylundec-3-EN-5-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may also participate in reactions with other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3-Methylundec-2-EN-5-OL: Similar structure but with the double bond at a different position.
3-Methylundec-3-EN-4-OL: Similar structure but with the hydroxyl group at a different position.
3-Methylundec-3-EN-6-OL: Similar structure but with the hydroxyl group at a different position.
Uniqueness
3-Methylundec-3-EN-5-OL is unique due to the specific positioning of its double bond and hydroxyl group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
138828-62-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-methylundec-3-en-5-ol |
InChI |
InChI=1S/C12H24O/c1-4-6-7-8-9-12(13)10-11(3)5-2/h10,12-13H,4-9H2,1-3H3 |
InChI Key |
YDITVGLAHNQIGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















